molecular formula C19H22Cl2O4 B586472 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol CAS No. 374772-79-9

2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol

Cat. No. B586472
M. Wt: 385.281
InChI Key: VAFXFEBPCUMOIF-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol” is a chemical compound. It is related to metoprolol, a selective β1-blocker drug .


Synthesis Analysis

The synthesis of similar compounds has been studied. For example, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol .

Scientific Research Applications

  • Synthesis of β-Blocker Atenolol : Lund et al. (2016) reported the synthesis of both enantiomers of a related compound, used as a building block for the cardioselective β-blocker atenolol. This process utilized lipase B from Candida antarctica as a catalyst, demonstrating the compound's relevance in pharmaceutical synthesis (Lund, Bøckmann, & Jacobsen, 2016).

  • Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) synthesized a series of compounds related to 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol and tested them for antimicrobial and antioxidant activities. These studies contribute to understanding the compound's potential in combating human pathogens and its antioxidant properties (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

  • Detection in Human Breast Milk : Tuzimski et al. (2020) focused on the detection of various bisphenols, including analogs of 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol, in human breast milk samples. This research highlights the environmental and health monitoring aspect of these compounds (Tuzimski, Szubartowski, Gadzała-Kopciuch, Miturski, Wójtowicz-Marzec, Kwaśniewski, & Buszewski, 2020).

  • Catalysis in Transfer Hydrogenation : Aydemir et al. (2014) explored the use of related compounds in catalyzing transfer hydrogenation reactions. This research indicates potential applications in industrial chemistry and catalysis (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).

properties

IUPAC Name

2-chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c20-16(10-22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(21)11-23/h1-8,16-17,22-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXFEBPCUMOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741590
Record name 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol F Bis(2-chloro-1-propanol) Ether

CAS RN

374772-79-9
Record name 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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